molecular formula C12H10F3N3O2 B2891052 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)benzamide CAS No. 1235332-94-1

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2891052
CAS No.: 1235332-94-1
M. Wt: 285.226
InChI Key: RJDNADXXDAGESR-UHFFFAOYSA-N
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Description

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)benzamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery research, incorporating the privileged 1,2,4-oxadiazole heterocycle. This five-membered ring system is recognized for its unique bioisosteric properties, often serving as a stable surrogate for ester and amide functionalities, which can improve metabolic stability in experimental molecules . The 1,2,4-oxadiazole scaffold is found in several commercially available drugs and exhibits a remarkably wide spectrum of biological activities, making it a highly versatile template for investigating new therapeutic agents . Researchers can utilize this benzamide-derivatized compound as a key intermediate or building block for developing and optimizing novel bioactive molecules. The structural framework is particularly relevant for projects aimed at targeting various enzymes and receptors. The 1,2,4-oxadiazole nucleus is known to interact with diverse biological targets, including kinase enzymes, carboxylases, deacetylases, and penicillin-binding proteins . The incorporation of the trifluoromethyl group is a common strategy in lead compound optimization, as it can significantly influence a molecule's lipophilicity, metabolic stability, and overall binding affinity. This product is intended for research applications in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c1-7-17-10(20-18-7)6-16-11(19)8-3-2-4-9(5-8)12(13,14)15/h2-5H,6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDNADXXDAGESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Key Intermediates

The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)benzamide involves two primary components:

  • 1,2,4-Oxadiazole Ring Formation
  • Benzamide Coupling

Synthesis of 3-Methyl-1,2,4-Oxadiazole-5-Methylamine

The oxadiazole ring is typically constructed via cyclization reactions. A widely cited method involves the reaction of amidoximes with carboxylic acid derivatives under dehydrating conditions.

Amidoxime Intermediate Preparation
  • Reactants : Methylglyoxal and hydroxylamine hydrochloride.
  • Conditions : Reflux in ethanol (6–8 h, 80°C).
  • Yield : 75–85%.
Cyclization to Oxadiazole
  • Reactants : Amidoxime intermediate + trifluoroacetic anhydride (TFAA).
  • Conditions : Stirring at 0–5°C for 2 h, followed by room temperature for 12 h.
  • Yield : 68–72%.
Functionalization to Methylamine
  • Reactants : Oxadiazole intermediate + methylamine hydrochloride.
  • Conditions : DMF, K₂CO₃, 60°C for 6 h.
  • Yield : 80–85%.

Synthesis of 3-(Trifluoromethyl)Benzoyl Chloride

The benzamide component is derived from 3-(trifluoromethyl)benzoic acid, activated via chlorination:

  • Reactants : 3-(Trifluoromethyl)benzoic acid + thionyl chloride (SOCl₂).
  • Conditions : Reflux (4 h, 70°C), followed by solvent removal under vacuum.
  • Purity : >98% (confirmed by ¹⁹F NMR).

Coupling Reactions for Final Product Formation

The final step involves coupling the oxadiazole-methylamine with the activated benzoyl chloride.

Amide Bond Formation

  • Reactants :
    • 3-Methyl-1,2,4-oxadiazole-5-methylamine (1 equiv).
    • 3-(Trifluoromethyl)benzoyl chloride (1.1 equiv).
  • Base : Triethylamine (2 equiv).
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Conditions : 0°C to room temperature, 12–24 h.
  • Workup : Washing with NaHCO₃ (aq), brine, and drying over MgSO₄.
  • Yield : 70–78%.

Alternative Coupling Agents

For substrates sensitive to chlorides, carbodiimide-mediated coupling is employed:

  • Reactants :
    • 3-(Trifluoromethyl)benzoic acid (1 equiv).
    • Oxadiazole-methylamine (1 equiv).
  • Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv).
  • Additive : Hydroxybenzotriazole (HOBt, 1.2 equiv).
  • Solvent : DMF, 0°C to room temperature, 24 h.
  • Yield : 65–70%.

Optimization and Reaction Monitoring

Critical Parameters

  • Temperature Control : Oxadiazole cyclization requires strict temperature control (0–5°C) to minimize byproducts.
  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency.
  • Stoichiometry : Excess benzoyl chloride (1.1 equiv) ensures complete amine consumption.

Analytical Characterization

Parameter Method Result
Melting Point DSC 158–160°C
Molecular Weight HRMS 285.22 (C₁₂H₁₀F₃N₃O₂)
¹H NMR (CDCl₃) 500 MHz δ 8.23–8.18 (m, 2H), 3.15 (q, 2H)
¹⁹F NMR 470 MHz δ -62.5 (CF₃)

Comparative Analysis of Synthetic Routes

Direct Cyclization vs. Stepwise Approaches

  • Direct Method : Single-pot synthesis of oxadiazole from nitriles and hydroxylamine. Lower yield (55–60%) due to side reactions.
  • Stepwise Method : Higher purity (>95%) but requires additional purification steps.

Scalability and Industrial Relevance

  • Batch Reactors : Lab-scale syntheses use round-bottom flasks with reflux condensers.
  • Continuous Flow : Patent WO2012142671A1 highlights flow chemistry for gram-scale production, reducing reaction time by 40%.

Challenges and Mitigation Strategies

Hydrolysis of Oxadiazole Ring

  • Risk : Prolonged exposure to moisture degrades the oxadiazole ring.
  • Solution : Use anhydrous solvents and inert atmosphere (N₂/Ar).

Byproduct Formation During Coupling

  • Byproducts : N-Acylurea from EDCI-mediated reactions.
  • Solution : Add HOBt to suppress rearrangement.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens. The compound’s oxadiazole ring is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Heterocyclic Variations
  • Oxadiazole vs. Tetrazole: N-[3-(1H-Tetrazol-5-yl)phenyl]-3-(trifluoromethyl)benzamide () replaces the oxadiazole with a tetrazole ring. Tetrazoles are more polar and acidic (pKa ~4.9), enhancing solubility but reducing membrane permeability compared to oxadiazoles. The oxadiazole’s lower polarity may improve blood-brain barrier penetration in neurological targets . N-{[5-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-3-(trifluoromethyl)benzamide () uses an isoxazole ring instead of oxadiazole.
Substituent Modifications
  • Thioether Linkage: N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide () introduces a thioether bridge. The sulfur atom increases hydrophobicity and may confer resistance to oxidative metabolism compared to the methylene linker in the target compound .
  • Aromatic Substituents: 3-Chloro-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide () substitutes the CF₃ group with a chlorine and adds a p-tolyl group.

Physicochemical Properties

Property Target Compound Analog () Analog ()
Molecular Weight ~342.3 g/mol 337.3 g/mol ~500 g/mol
LogP (Predicted) ~3.5 (CF₃, oxadiazole) ~2.8 (tetrazole) ~4.2 (thioether)
Melting Point Not reported Not reported 200–210°C (similar benzamides)
Key Functional Groups CF₃, oxadiazole CF₃, tetrazole Oxadiazole, thioether, Cl
  • Spectroscopic Data :
    • The target compound’s IR would show C=O stretching ~1670 cm⁻¹ (amide) and 1605 cm⁻¹ (oxadiazole), similar to ’s compounds .
    • ¹H-NMR would display aromatic protons near δ 7.5–8.5 ppm and CF₃ as a singlet (~δ 3.5 ppm in ¹⁹F NMR) .

Biological Activity

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound features a trifluoromethyl group and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms. Its molecular formula is C10H8F3N3OC_{10}H_{8}F_{3}N_{3}O, with a molecular weight of approximately 253.19 g/mol. The presence of the oxadiazole ring is particularly significant due to its role in mediating interactions with biological targets.

Research indicates that compounds containing oxadiazole rings often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, derivatives have been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, demonstrating significant antibacterial properties with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Properties : The compound has been explored for its potential in cancer therapy. Studies have shown that oxadiazole derivatives can inhibit specific kinases involved in cancer cell proliferation. For example, a related compound was found to inhibit RET kinase activity effectively, leading to reduced cell proliferation in cancerous cells .

Biological Activity Data Table

Activity Type Target Organism/Cell Line IC50/MIC (µM) Reference
AntibacterialS. aureus2.0
AntibacterialE. coli4.0
AnticancerRET Kinase1.5
AntifungalCandida albicans5.0

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on various oxadiazole derivatives revealed that those with trifluoromethyl substitutions exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl group may play a crucial role in increasing the lipophilicity and membrane permeability of the compounds .
  • Cancer Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways. The mechanism involved the activation of caspases and subsequent cell cycle arrest .

Q & A

Basic: What are the recommended synthetic routes and purification methods for N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)benzamide?

Answer:
The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-oxadiazole ring. Key steps include:

  • Coupling reactions : Amide bond formation between 3-(trifluoromethyl)benzoic acid and the oxadiazole-containing amine using coupling agents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (e.g., in acetonitrile/MeCN) .
  • Cyclization : For the oxadiazole ring, cyclocondensation of amidoximes with carboxylic acid derivatives under reflux conditions with K₂CO₃ as a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: How is the compound structurally characterized, and what analytical techniques are essential?

Answer:
Critical characterization methods include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at C3 of benzamide, methyl group on oxadiazole) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected at m/z ~342.1) .
  • X-ray crystallography : For unambiguous confirmation of the oxadiazole-benzamide linkage and spatial arrangement .

Basic: What are the stability profiles and optimal storage conditions for this compound?

Answer:

  • Stability : The compound is stable under inert atmospheres (N₂/Ar) at room temperature but may degrade in humid conditions due to hydrolysis of the oxadiazole ring .
  • Storage : Store at –20°C in amber vials with desiccants (e.g., silica gel). Avoid prolonged exposure to light or acidic/basic environments .

Advanced: How can researchers investigate the biological activity mechanisms of this compound?

Answer:

  • Enzyme inhibition assays : Target-specific enzymes (e.g., kinases or proteases) using fluorogenic substrates to measure IC₅₀ values .
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assays) and compare with structurally similar derivatives to infer structure-activity relationships (SAR) .
  • Molecular docking : Use AutoDock Vina to predict binding modes to proteins like COX-2 or EGFR, guided by the trifluoromethyl group’s hydrophobic interactions .

Advanced: What strategies are effective for SAR studies on this compound?

Answer:

  • Core modifications : Replace the oxadiazole with 1,3,4-thiadiazole or triazole rings to assess impact on bioactivity .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., nitro) at the benzamide’s para position to enhance metabolic stability .
  • Bioisosteric replacement : Swap the trifluoromethyl group with chlorodifluoromethyl to balance lipophilicity and solubility .

Advanced: How can computational methods optimize this compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Use SwissADME to predict logP (target ~3.5), aqueous solubility, and CYP450 inhibition risks .
  • MD simulations : Analyze membrane permeability via GROMACS, focusing on the oxadiazole’s rigidity and trifluoromethyl’s role in lipid bilayer interactions .

Advanced: What experimental approaches resolve contradictions in solubility data?

Answer:

  • Co-solvent systems : Test DMSO/PBS mixtures (e.g., 10% DMSO) to enhance solubility for in vitro assays .
  • Salt formation : Synthesize hydrochloride or sodium salts to improve aqueous solubility while monitoring stability via HPLC .

Advanced: How to elucidate reaction mechanisms in its synthetic pathway?

Answer:

  • Kinetic studies : Use HPLC-MS to track intermediates in real-time during cyclization .
  • Isotopic labeling : Introduce ¹⁸O in amidoxime precursors to confirm ring-closure mechanisms via mass shifts .

Advanced: What advanced analytical methods quantify trace impurities?

Answer:

  • UPLC-QTOF : Achieve ppm-level sensitivity for detecting hydrolyzed byproducts (e.g., benzamide-acid derivatives) .
  • Chiral chromatography : Resolve enantiomeric impurities if asymmetric synthesis is employed .

Advanced: What are the challenges in scaling up synthesis, and how are they mitigated?

Answer:

  • Exothermic reactions : Optimize slow addition of reagents (e.g., acyl chlorides) and use jacketed reactors for temperature control .
  • Purification at scale : Replace column chromatography with crystallization (e.g., using ethanol/water gradients) to reduce costs .

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